3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one
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Overview
Description
3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthoic acid and 4-chloroquinoline.
Condensation Reaction: The 6-methoxy-2-naphthoic acid is reacted with 4-chloroquinoline in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of 3-(6-Hydroxy-2-naphthoyl)quinolin-4(1H)-one.
Reduction: Formation of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinolinic Acid: An intermediate in the kynurenine pathway with neuroactive properties.
Uniqueness
3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one is unique due to the presence of both the methoxy-naphthoyl and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one, a synthetic compound belonging to the class of quinoline derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is C21H15NO3 with a molecular weight of approximately 329.3 g/mol. Below are some key chemical properties:
Property | Value |
---|---|
CAS Number | 821004-11-9 |
Molecular Weight | 329.3 g/mol |
IUPAC Name | 3-(6-methoxynaphthalene-2-carbonyl)-1H-quinolin-4-one |
LogP | 3.92 |
PSA | 59.16 Ų |
The biological activity of quinoline derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets such as enzymes, receptors, and DNA. The specific mechanisms involve:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways related to cell growth and apoptosis.
- DNA Intercalation : Some quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:
- Cell Lines Tested :
- Prostate (DU-145)
- Cervical (HeLa)
- Lung adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, particularly through the activation of caspases and disruption of microtubule dynamics.
Case Study Example :
In a study evaluating the cytotoxic effects against lung cancer cells (A549), the compound demonstrated an IC50 value of 0.054μM, indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
Additionally, quinoline derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although detailed studies are required to confirm these findings.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:
Compound | Biological Activity | IC50 Value (µM) |
---|---|---|
Chloroquine | Antimalarial | ~100 |
Quinolinic Acid | Neuroactive properties | Varies |
This compound | Anticancer (A549) | 0.054 |
Properties
CAS No. |
821004-11-9 |
---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-(6-methoxynaphthalene-2-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20(23)18-12-22-19-5-3-2-4-17(19)21(18)24/h2-12H,1H3,(H,22,24) |
InChI Key |
MIFHBXBUKPBPEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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